Hexachlorophosphazene

Catalog No.
S560903
CAS No.
940-71-6
M.F
Cl6N3P3
M. Wt
347.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexachlorophosphazene

CAS Number

940-71-6

Product Name

Hexachlorophosphazene

IUPAC Name

2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

Molecular Formula

Cl6N3P3

Molecular Weight

347.7 g/mol

InChI

InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10

InChI Key

UBIJTWDKTYCPMQ-UHFFFAOYSA-N

SMILES

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl

Synonyms

2,2,4,4,6,6-Hexachloro-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine;2,2,4,4,6,6-Hexachloro-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine; Phosphonitrile Chloride Trimer; 2,2,4,4,6,6-Hexachlorocyclotriphosphazatriene; 2,2,4,4,6,6-Hexachloroc

Canonical SMILES

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl
  • Synthesis: Researchers have developed various methods for synthesizing Hexachlorophosphazene, with the most common approach involving the reaction of phosphorus pentachloride (PCl₅) and ammonia (NH₃) under controlled conditions.
  • Characterization: Once synthesized, Hexachlorophosphazene undergoes various characterization techniques to determine its purity, structure, and properties. These techniques include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Chemical Modification and Functionalization

Due to the presence of chlorine atoms, Hexachlorophosphazene offers the possibility for further chemical modifications. This research area explores how to replace these chlorines with other functional groups, leading to various derivatives with tailored properties.

  • Functionalization: Researchers can replace the chlorine atoms with different functional groups, such as organic groups, halogens, or even biomolecules. This modification allows researchers to design polymers with specific properties, making them suitable for various applications.
  • Polymerization: Hexachlorophosphazene can be used as a building block for the synthesis of phosphazene polymers. These polymers possess unique properties like fire resistance, thermal stability, and biocompatibility, making them attractive for various research areas.

Applications in Material Science

The research on Hexachlorophosphazene extends to exploring its potential applications in material science due to its unique properties and versatile functionalities.

  • Flame retardants: The presence of chlorine atoms contributes to the flame-retardant properties of Hexachlorophosphazene and its derivatives. Researchers are actively investigating their use in various materials, including polymers, textiles, and composites, to enhance their fire safety.
  • Membranes: The ability to tune the properties of Hexachlorophosphazene derivatives allows researchers to explore their potential for developing membranes with specific functionalities, such as ion selectivity or gas separation.

Biomedical Applications

Research is ongoing to explore the potential of Hexachlorophosphazene and its derivatives in the biomedical field due to their interesting properties and biocompatibility.

  • Drug delivery: Researchers are investigating the use of Hexachlorophosphazene derivatives as drug delivery systems. These systems can be designed to release drugs in a controlled manner, potentially improving their efficacy and reducing side effects.
  • Tissue engineering: The biocompatibility and tailorable properties of Hexachlorophosphazene derivatives offer potential applications in tissue engineering. Researchers are exploring their use as scaffolds for cell growth and regeneration.

Hexachlorophosphazene is an inorganic compound with the chemical formula (NPCl2)3(NPCl_2)_3. It features a cyclic structure composed of alternating phosphorus and nitrogen atoms, specifically forming a trimer of the hypothetical compound phosphazyl dichloride. The molecule exhibits D3h_{3h} symmetry, with each phosphorus atom in a tetrahedral configuration and bonded to two chlorine atoms. This unique structure results in six equivalent phosphorus-nitrogen bonds, with bond lengths measuring approximately 157 picometers, which are shorter than those found in saturated phosphazane analogues .

Toxicity

Hexachlorophosphazene is considered moderately toxic upon ingestion and inhalation [].

Flammability

Not flammable [].

Reactivity

Can react with strong oxidizing agents and strong bases [].

Hexachlorophosphazene is known for its reactivity, particularly in substitution reactions. It readily reacts with alkali metal alkoxides and amides, leading to nucleophilic polysubstitution of chloride ions at different phosphorus centers. For example:

  • (NPCl2)3+3NaOR(NPCl(OR))3+3NaCl(NPCl_2)_3+3NaOR\rightarrow (NPCl(OR))_3+3NaCl

This reaction demonstrates the regioselectivity influenced by steric effects and the oxygen lone pair's π-backdonation .

Additionally, upon heating to around 250 °C, hexachlorophosphazene undergoes ring-opening polymerization, resulting in linear polymers such as poly(dichlorophosphazene). This polymerization process can be catalyzed by Lewis acids but remains poorly understood in terms of its mechanism .

The primary method for synthesizing hexachlorophosphazene involves the reaction of phosphorus pentachloride with ammonia. The general reaction can be represented as follows:

PCl5+NH4Cl1n(NPCl2)n+4HClPCl_5+NH_4Cl\rightarrow \frac{1}{n}(NPCl_2)_n+4HCl

This reaction produces the cyclic trimer along with hydrochloric acid as a byproduct. Other solvents, such as chlorobenzene, are often used to facilitate this reaction .

Hexachlorophosphazene has garnered interest for several applications:

  • Inorganic Rubber: It serves as a precursor for "inorganic rubber," which possesses unique thermal and chemical stability.
  • Polymer Production: The ability to polymerize allows it to be used in creating various polymers that can be tailored for specific properties.
  • Catalysis: Its derivatives are explored as catalysts in organic reactions, including click chemistry processes .

Studies on interaction mechanisms involving hexachlorophosphazene have highlighted its role in catalyzing reactions such as the oxa-Michael addition. Research indicates that even low concentrations of phosphazene bases can effectively catalyze reactions between acrylates and alcohols under mild conditions, showcasing its potential utility in polymer chemistry .

Hexachlorophosphazene belongs to a class of compounds known as phosphazenes. Below is a comparison with some similar compounds:

Compound NameStructure TypeUnique Features
HexachlorophosphazeneCyclicHigh reactivity and potential for polymerization
BorazineCyclicContains boron instead of phosphorus
Phosphonitrilic ChlorideCyclicA precursor to various phosphazenes
PolyphosphazenesLinear or branched polymersDiverse applications in materials science

Hexachlorophosphazene is unique due to its high chlorine content and ability to undergo polymerization, setting it apart from other similar compounds which may not exhibit the same reactivity or structural characteristics .

XLogP3

5.3

UNII

7VR28MTM9D

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

940-71-6

Wikipedia

Hexachlorocyclotriphosphatriazene
Hexachlorophosphazene

General Manufacturing Information

2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-: ACTIVE

Dates

Modify: 2023-08-15

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